molecular formula C9H17NO B3046695 3-Cyclopentylmorpholine CAS No. 1270341-07-5

3-Cyclopentylmorpholine

Cat. No.: B3046695
CAS No.: 1270341-07-5
M. Wt: 155.24
InChI Key: LCNIPQHLQXYZGV-UHFFFAOYSA-N
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Description

3-Cyclopentylmorpholine is a cyclic amine compound with the molecular formula C9H17NO. It is characterized by a morpholine ring substituted with a cyclopentyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylmorpholine typically involves the cyclization of amino alcohols or the reaction of morpholine with cyclopentyl halides. One common method includes the reaction of morpholine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

3-Cyclopentylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentylmorpholine involves its interaction with specific molecular targets. As a cyclic amine, it can act as a ligand, binding to metal ions or receptors. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Morpholine: A simpler analog without the cyclopentyl substitution.

    N-Methylmorpholine: Contains a methyl group instead of a cyclopentyl group.

    Piperidine: Another cyclic amine with a different ring structure.

Uniqueness: 3-Cyclopentylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The cyclopentyl group can influence the compound’s reactivity, solubility, and binding affinity, making it suitable for specialized applications .

Properties

IUPAC Name

3-cyclopentylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-8(3-1)9-7-11-6-5-10-9/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNIPQHLQXYZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90709479
Record name 3-Cyclopentylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270341-07-5
Record name 3-Cyclopentylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyclopentylmorpholine
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